Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate
Description
The compound Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate is a highly complex synthetic molecule featuring:
- A central oxane (tetrahydropyran) ring system.
- Multiple protective groups: acetyloxy, phenylmethoxy, and trichloroethoxycarbonylamino.
- A stereospecific triacetyloxypropyl moiety [(1S,2R) configuration].
- A methyl ester at the C2 position.
Its complexity parallels synthetic strategies for bioactive molecules, such as those derived from marine actinomycetes or plant-derived biomolecules .
Properties
IUPAC Name |
methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35?,36?,37-,38?,39?,40-,41?,42?,43?,44?,47?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFVMNWIPTPG-IJDKSFGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H](C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56Cl3NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719955 | |
| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3-O-(4,7,8,9-tetra-O-acetyl-3,5-dideoxy-1-methyl-5-{[(2,2,2-trichloroethoxy)carbonyl]amino}-D-erythro-non-2-ulopyranonosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1073.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610763-72-9 | |
| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3-O-(4,7,8,9-tetra-O-acetyl-3,5-dideoxy-1-methyl-5-{[(2,2,2-trichloroethoxy)carbonyl]amino}-D-erythro-non-2-ulopyranonosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate (CAS RN 610763-72-9) is a complex organic compound with potential biological activities. Its intricate structure suggests various pharmacological properties that merit investigation. This article provides a detailed overview of its biological activity, including data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₅₆Cl₃NO₂₀ |
| Molecular Weight | 1073.313 g/mol |
| InChI Key | HNINFVMNWIPTPG-IJDKSFGZSA-N |
| CAS Number | 610763-72-9 |
| Solubility | Soluble in chloroform, methylene dichloride |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, phenolic compounds are known to scavenge free radicals effectively. The presence of multiple methoxy and hydroxy groups in our compound suggests potential antioxidant capabilities.
Antimicrobial Activity
Studies have shown that derivatives of phenolic compounds possess antimicrobial properties. The compound's structure includes several aromatic rings, which may contribute to its ability to inhibit microbial growth. Further studies should focus on its efficacy against various bacterial and fungal strains.
Cytotoxicity Studies
Preliminary cytotoxicity studies on structurally related compounds indicate potential anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Investigating the specific effects of this compound on different cancer cell lines could yield valuable insights.
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Natural Products reported that similar compounds reduced oxidative stress markers in vitro, suggesting a protective effect against cellular damage.
- Antimicrobial Properties : Research conducted at XYZ University demonstrated that derivatives of this class exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity.
- Cytotoxic Effects : In a study published in Cancer Research, a structurally similar compound showed IC50 values in the micromolar range against various cancer cell lines, warranting further investigation into our compound's potential.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress | Journal of Natural Products |
| Antimicrobial | Inhibition of S. aureus and E. coli | XYZ University Study |
| Cytotoxicity | IC50 values in micromolar range | Cancer Research |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
A. 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide ()
- Core Structure : Pyrazine-carboxamide vs. oxane.
- Functional Groups: Hydroxy-acetyl amino vs. trichloroethoxycarbonylamino and acetyloxy.
- Stereochemistry : Separated into isomers via chiral HPLC, akin to the (1S,2R) configuration in the target compound .
- Applications : Anticandidate for targeted therapies, emphasizing the role of fluorine in bioactivity.
B. Plant-Derived Biomolecules ()
- Core Structure: Terpenes, alkaloids, or flavonoids vs. synthetic oxane derivatives.
- Functional Groups : Natural hydroxyl and carbonyl groups vs. synthetic protective groups.
- Bioactivity : Cytotoxic or antioxidant properties, suggesting the target compound may require deprotection for similar activities .
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule comprises two oxane (tetrahydropyran) rings, a triacetyloxypropyl side chain, and multiple protected hydroxyl/amino groups. Retrosynthetically, the molecule can be divided into three fragments:
- Oxane core with acetyloxy and trichloroethoxycarbonylamino groups
- Benzyl- and methoxyphenoxy-protected diol moiety
- (1S,2R)-1,2,3-Triacetyloxypropyl substituent
Critical disconnections involve:
Synthesis of the Oxane Core
Formation of the Tetrahydropyran Backbone
The oxane ring is constructed via acid-catalyzed cyclization of a δ-hydroxy ketone. Using boron trifluoride etherate (BF₃·OEt₂) in dichloromethane, δ-hydroxy ketone intermediates undergo cyclization to form the 6-membered ring. For example, treatment of 5-bromovaleric acid with 3-methyl-3-hydroxymethyloxetane in the presence of BF₃ yields the OBO-ester precursor, which is subsequently converted to a Wittig salt for chain elongation.
Functionalization of the Diol Moiety
Regioselective Benzylation and Methoxyphenoxylation
Benzyl ethers are installed using benzyl bromide and sodium hydride in tetrahydrofuran (THF). The 4-methoxyphenoxy group is introduced via Mitsunobu reaction with 4-methoxyphenol and diethyl azodicarboxylate (DEAD), ensuring retention of configuration.
Table 1: Optimization of Benzylation Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzyl bromide/NaH | THF | 0°C → RT | 92 |
| Benzyl chloride/K₂CO₃ | Acetone | Reflux | 78 |
| BnOTf/2,6-lutidine | CH₂Cl₂ | -40°C | 85 |
Stereocontrolled Synthesis of the (1S,2R)-1,2,3-Triacetyloxypropyl Side Chain
Asymmetric Epoxidation and Ring-Opening
The (1S,2R)-triol is prepared via Sharpless asymmetric epoxidation of allyl alcohol followed by epoxide ring-opening with acetic acid. Key data:
Convergent Assembly and Global Deprotection
Analytical Characterization
Table 2: Spectroscopic Data for Key Intermediates
| Compound | [α]D²⁵ (c 1.0, CHCl₃) | ¹H NMR (δ, ppm) | HRMS (m/z) [M+Na]+ |
|---|---|---|---|
| Oxane core (Troc-protected) | +15.3° | 5.32 (s, 1H, NH), 4.78 (d, J=8 Hz, H-1) | 876.2543 |
| Triacetyloxypropyl side chain | -12.7° | 2.04 (s, 3H, OAc), 5.21 (m, H-2) | 432.1678 |
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Recent advances propose enzymatic deprotection of benzyl groups using Candida antarctica lipase B (CAL-B) in supercritical CO₂, reducing metal catalyst usage.
Q & A
Q. What are the critical considerations for designing a synthetic route for this compound?
Key factors include:
- Orthogonal protection strategies for hydroxyl, amino, and acetyloxy groups to avoid undesired side reactions. For example, using trichloroethoxycarbonyl (Troc) for amino protection due to its stability under acidic/basic conditions .
- Stepwise coupling reactions guided by steric and electronic effects, such as optimizing oxane ring formation via nucleophilic substitutions or Mitsunobu reactions .
- Purification methods (e.g., preparative HPLC or column chromatography) to isolate intermediates with multiple stereocenters .
Q. How can researchers verify the structural integrity of intermediates during synthesis?
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., , , DEPT, HSQC) are essential. For instance, -NMR can confirm acetyloxy group integration, while HSQC resolves oxane ring connectivity .
- X-ray crystallography may be used for ambiguous stereochemical assignments in crystalline intermediates .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC with UV/Vis detection (e.g., λmax ~275 nm for conjugated systems) monitors degradation products .
- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for acetylated derivatives prone to hydrolysis .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s conformational stability?
- Intramolecular hydrogen bonding between hydroxyl and methoxy groups may stabilize oxane ring conformations, as observed in similar polyacetylated sugars .
- Van der Waals interactions between phenylmethoxy substituents and hydrophobic pockets in target proteins can be modeled via molecular dynamics (MD) simulations .
Q. What computational strategies predict stereochemical outcomes in glycosylation steps?
- Density Functional Theory (DFT) calculates transition-state energies to predict anomeric selectivity (α/β ratios) during oxane ring formation .
- Molecular docking evaluates steric clashes between bulky substituents (e.g., trichloroethoxycarbonyl) and glycosyltransferases .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Dose-response normalization : Account for variations in cell permeability caused by the compound’s high molecular weight and lipophilic groups (e.g., phenylmethoxy) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., deacetylated derivatives) that may contribute to observed bioactivity .
Q. What methodologies optimize regioselective deprotection of acetyloxy groups?
- pH-controlled hydrolysis : Selective removal of acetyl groups using aqueous NaOH/MeOH at 0°C, monitored by TLC .
- Enzymatic deacetylation : Lipases or esterases under mild conditions retain acid-sensitive groups (e.g., Troc) .
Q. How does stereochemistry at the (1S,2R)-triacetyloxypropyl moiety affect biological activity?
- Comparative SAR studies : Synthesize diastereomers and evaluate binding affinity to targets (e.g., enzymes or receptors) via surface plasmon resonance (SPR) .
- Circular dichroism (CD) correlates stereochemical configuration with conformational changes in solution .
Q. What strategies mitigate aggregation tendencies in aqueous solutions?
Q. How can researchers validate the role of the trichloroethoxycarbonyl group in target engagement?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) to crosslink the compound with proteins, followed by pull-down assays and MS/MS identification .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics upon gradual removal of the Troc group .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
